5,6-Dihydroxy-2-isopropyl-pyrimidine-4-carboxylic acid
Overview
Description
5,6-Dihydroxy-2-isopropyl-pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C8H10N2O4 . It is used in various scientific research applications, ranging from drug synthesis to studying biological processes.
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as 5,6-Dihydroxy-2-isopropyl-pyrimidine-4-carboxylic acid, can be achieved via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Molecular Structure Analysis
The InChI code for 5,6-Dihydroxy-2-isopropyl-pyrimidine-4-carboxylic acid is 1S/C8H10N2O4/c1-3(2)6-9-4(8(13)14)5(11)7(12)10-6/h3,11H,1-2H3,(H,13,14)(H,9,10,12) . This indicates the presence of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms in the molecule.Physical And Chemical Properties Analysis
5,6-Dihydroxy-2-isopropyl-pyrimidine-4-carboxylic acid is an off-white solid . It has a molecular weight of 198.18 .Scientific Research Applications
Synthesis and Catalytic Applications
Pyrimidine scaffolds, such as 5H-pyrano[2,3-d]pyrimidines, are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been extensively explored for the synthesis of pyrimidine derivatives. These catalysts offer varied synthetic pathways, emphasizing the compound's significance in developing lead molecules for further research and application (Parmar, Vala, & Patel, 2023).
Biotechnological Routes
Pyrimidine derivatives have been identified as key intermediates in various biotechnological pathways. For example, the compound's structural flexibility and bioactivity potential make it a candidate for the production of lactic acid derivatives via biotechnological routes. These processes highlight the compound's versatility in contributing to the green chemistry of the future, providing a sustainable approach to producing valuable chemicals from biomass (Gao, Ma, & Xu, 2011).
Optoelectronic Materials
The integration of pyrimidine rings into π-extended conjugated systems has shown significant promise in creating novel optoelectronic materials. These materials, derived from pyrimidine and similar scaffolds, have applications in luminescent elements, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). The research emphasizes the importance of pyrimidine derivatives in advancing materials science, particularly in the development of functionalized quinazolines and pyrimidines for optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Anticancer Research
The exploration of pyrimidine derivatives in anticancer research has been a significant area of study. These compounds exhibit a wide range of biological activities, including acting as inhibitors for key enzymes involved in cancer progression. The structural activity relationship (SAR) studies of pyrimidine derivatives provide insights into designing more effective anticancer agents, highlighting the compound's potential in therapeutic applications (Kaur et al., 2014).
properties
IUPAC Name |
5-hydroxy-6-oxo-2-propan-2-yl-1H-pyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-3(2)6-9-4(8(13)14)5(11)7(12)10-6/h3,11H,1-2H3,(H,13,14)(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPZUOCILSQWLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(C(=O)N1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716393 | |
Record name | 5-Hydroxy-6-oxo-2-(propan-2-yl)-3,6-dihydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydroxy-2-isopropyl-pyrimidine-4-carboxylic acid | |
CAS RN |
954241-05-5 | |
Record name | 1,6-Dihydro-5-hydroxy-2-(1-methylethyl)-6-oxo-4-pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=954241-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxy-6-oxo-2-(propan-2-yl)-3,6-dihydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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